3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with unique structural features. This bicyclic compound is characterized by a heptane ring fused with a carboxylic acid group and two amide functionalities, providing it with multiple reactive sites and a potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves multiple steps:
Formation of the Heptane Ring: : The base structure is a bicyclo[2.2.1]heptane, synthesized via intramolecular Diels-Alder reaction.
Introduction of Amino and Carbonyl Groups: : Through sequential reactions, amino and carbonyl groups are introduced. This typically involves amide formation using reagents like thionyl chloride (SOCl₂) and ammonia (NH₃).
Attaching the Benzyl and Thienyl Groups: : Utilizing Friedel-Crafts alkylation, the benzyl and thienyl groups are appended to the heptane structure.
Industrial Production Methods
For industrial synthesis, the scalability of these reactions is crucial:
Continuous Flow Reactors: : Enable control over reaction conditions and scaling up of the synthetic steps.
Catalysts and Reagents Optimization: : Utilizing catalysts like palladium and efficient reagents to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation: : Leads to the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduces to primary amines or alcohols using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : Electrophilic aromatic substitution on the benzyl or thienyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : LiAlH₄, sodium borohydride (NaBH₄).
Substitution Reagents: : Halogens like bromine (Br₂), chlorine (Cl₂) under Lewis acid catalysis.
Major Products
Oxidation: : Benzyl carboxylic acid, thienyl ketone.
Reduction: : Benzylamine, thienyl alcohol.
Substitution: : Benzyl halides, thienyl halides.
Scientific Research Applications
This compound is versatile in research:
Chemistry: : Studied for its unique bicyclic framework and reactivity.
Biology: : Investigated for potential enzyme inhibition due to its complex structure.
Industry: : Possible use in developing new materials or as intermediates in chemical synthesis.
Mechanism of Action
The compound’s mechanism of action is tied to its structural elements:
Molecular Targets: : Interacts with enzymes through hydrogen bonding and van der Waals forces, especially targeting active sites.
Pathways Involved: : Modulates biochemical pathways by inhibiting or activating enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(aminocarbonyl)-5-benzyl-2-thiophenecarboxylic acid
bicyclo[2.2.1]heptane-2-carboxamide
benzylthioheptanoic acid
Unique Characteristics
Structural Complexity: : The combination of a bicyclic heptane core with diverse functional groups makes it unique.
Reactivity: : Enhanced due to multiple reactive sites.
Application Potential: : Versatility in different scientific fields sets it apart from simpler analogs.
Conclusion
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its intricate structure and wide-ranging applications in chemistry, biology, medicine, and industry. Its synthesis, reactive nature, and potential make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-[(5-benzyl-3-carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c22-18(24)15-10-14(8-11-4-2-1-3-5-11)28-20(15)23-19(25)16-12-6-7-13(9-12)17(16)21(26)27/h1-5,10,12-13,16-17H,6-9H2,(H2,22,24)(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVLSVUKBZLDJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=C(C=C(S3)CC4=CC=CC=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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